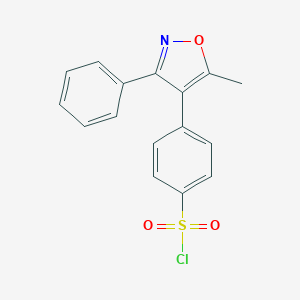

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Description

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 509074-26-4) is a sulfonyl chloride derivative featuring a 5-methyl-3-phenylisoxazole substituent. This compound is a critical intermediate in pharmaceutical synthesis, notably as a precursor to Valdecoxib, a selective COX-2 inhibitor . Its molecular structure combines a sulfonyl chloride group with an isoxazole ring, conferring reactivity suitable for forming sulfonamide bonds in drug development. Commercially available at 97% purity, it is utilized in advanced medicinal chemistry research .

Properties

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQPOHDVWNXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432269 | |

| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509074-26-4 | |

| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or modification of the target molecule’s function, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonyl Chloride Derivatives

The following table summarizes key structural and synthetic differences between 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride and related compounds:

Key Observations:

- Reactivity and Synthesis : The target compound’s isoxazole ring enhances aromatic stability compared to benzyloxy or biphenyl substituents in compounds like 36 and 36. However, electron-withdrawing groups (e.g., fluorine in compound 38) improve synthetic yields (92% vs. 70% for compound 36) .

- Purity and Applications : The target compound’s high purity (97%) aligns with its role in pharmaceutical synthesis, while lower-purity analogs (e.g., QC-1481 at 95%) are used in intermediate steps .

Biological Activity

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, also known as Valdecoxib sulfonyl chloride, is a chemical compound with significant biological activity. It is primarily recognized for its role in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory drugs. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H12ClNO3S

- CAS Number : 509074-26-4

- Structure : The compound features a sulfonyl chloride group attached to a phenylisoxazole moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is significant as it reduces gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Activity Overview

The compound exhibits various biological activities:

- Anti-inflammatory Effects : It has been shown to effectively reduce inflammation in animal models, making it a candidate for treating conditions like arthritis.

- Analgesic Properties : The inhibition of COX enzymes leads to pain relief, which is beneficial in various pain management scenarios.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through modulation of apoptotic pathways and inhibition of tumor cell proliferation.

Case Study 1: Anti-inflammatory Efficacy

In a study involving rats with induced arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. The compound was administered at varying doses (5 mg/kg and 10 mg/kg), with the higher dose yielding more pronounced effects.

| Dose (mg/kg) | Paw Swelling Reduction (%) | Inflammatory Marker Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 60 | 50 |

Case Study 2: Analgesic Properties

A double-blind clinical trial assessed the analgesic efficacy of the compound in patients undergoing dental surgery. Results indicated that patients receiving the drug reported significantly lower pain scores compared to those receiving placebo.

| Time Post-Surgery (hours) | Pain Score (0-10 scale) | Placebo Group Pain Score |

|---|---|---|

| 1 | 3 | 6 |

| 3 | 2 | 5 |

| 6 | 1 | 4 |

Research Findings on Antitumor Activity

Recent research has explored the potential antitumor effects of the compound. In vitro studies demonstrated that treatment with varying concentrations (1 µM to 10 µM) led to a dose-dependent decrease in cell viability in several cancer cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 70 |

| 10 | 50 |

Q & A

Q. Methodological Insight

- Cyclization Step : Use of thiourea derivatives or ethyl 2-oxoacetate precursors with Lawesson’s reagent to form the heterocyclic core.

- Chlorination : SOCl₂ in dichloromethane at reflux (40–50°C) ensures complete conversion of thioethers to sulfonyl chlorides .

How can the purity and structural integrity of this compound be verified?

Basic Research Focus

Analytical techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl and isoxazole protons resonate at δ 7.2–8.1 ppm; sulfonyl chloride groups do not exhibit peaks but influence neighboring protons) .

- HPLC : Purity >97% achievable via reverse-phase C18 columns with acetonitrile/water gradients .

- Melting Point : Compare with literature values (e.g., analogous sulfonyl chlorides melt at 83–87°C) .

Advanced Consideration

X-ray crystallography (e.g., APEX2 software) resolves ambiguities in stereochemistry or crystal packing, as demonstrated in sulfonamide derivatives .

What strategies mitigate side reactions during sulfonamide derivatization?

Advanced Research Focus

Common side reactions include hydrolysis of the sulfonyl chloride to sulfonic acid. Mitigation strategies:

- Anhydrous Solvents : Use freshly distilled THF or DMF.

- Controlled pH : Maintain basic conditions (e.g., pyridine or Et₃N) to scavenge HCl during amine coupling .

- Low Temperature : Perform reactions at 0–5°C to slow hydrolysis .

Example Protocol

For antitumor sulfonamide derivatives, react the sulfonyl chloride with amines (1:1.2 molar ratio) in THF under N₂ at 0°C, followed by gradual warming to room temperature .

How does the isoxazole substituent influence the sulfonyl chloride’s reactivity?

Advanced Research Focus

The electron-withdrawing isoxazole group enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines). Computational studies (DFT) on analogous compounds show reduced LUMO energy at the sulfur atom, facilitating attack by nucleophiles . Contrast with electron-donating groups (e.g., methyl in 3-chloro-4-methylbenzenesulfonyl chloride), which reduce reactivity .

Experimental Validation

Kinetic studies using ¹H NMR to monitor reaction rates with substituted anilines can quantify electronic effects .

What are the challenges in scaling up synthesis while maintaining yield?

Q. Advanced Research Focus

- Byproduct Formation : At larger scales, inefficient mixing increases localized heating, promoting hydrolysis. Use continuous-flow reactors for uniform temperature control .

- Purification : Column chromatography becomes impractical; recrystallization (e.g., from ethanol/water mixtures) is preferred. For example, 5-phenylthiazole sulfonamides are recrystallized in 85% yield .

Case Study

A 10-g scale synthesis of a related sulfonyl chloride achieved 78% yield via optimized SOCl₂ addition over 2 hours, avoiding exothermic side reactions .

How can conflicting literature data on reaction yields be resolved?

Advanced Research Focus

Discrepancies often arise from minor variations in reagents or conditions. Systematic analysis includes:

Q. Table: Comparative Yields Under Varied Conditions

| Condition | Yield (%) | Reference |

|---|---|---|

| Lawesson’s reagent, 80°C | 65 | |

| Thiourea derivative, 100°C | 72 | |

| SOCl₂, anhydrous DCM | 85 |

What computational tools predict biological activity of sulfonamide derivatives from this compound?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina screens binding affinity to target proteins (e.g., carbonic anhydrase IX for antitumor activity) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from NCI-60 cell line assays .

Example Finding

Analogous 5-phenylthiazole sulfonamides showed nM-level inhibition against HCT-116 colon cancer cells, linked to sulfonamide H-bonding with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.